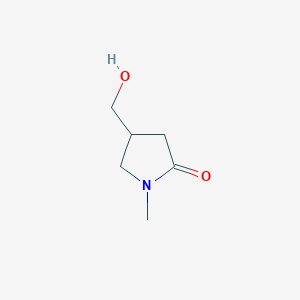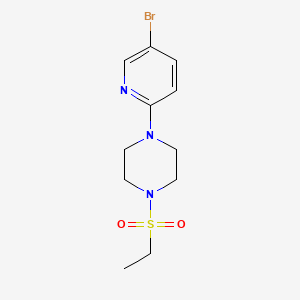
5-Fluoropyridine-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoropyridine-2-carbonyl chloride is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a carbonyl chloride group is attached at the 2-position. This compound is widely used in organic synthesis, particularly in the preparation of various heterocyclic compounds, amides, esters, and sulfonamides .
作用机制
Target of Action
As an aromatic compound, its mechanism of action is intricately linked to the aromaticity of its ring structure . This property allows for the formation of robust bonds with other molecules, rendering it an effective reagent in organic synthesis .
Mode of Action
The mode of action of 5-Fluoropyridine-2-carbonyl chloride involves its interaction with its targets through the formation of robust bonds. This is facilitated by the aromaticity of its ring structure . The compound serves as a reagent in synthesizing heterocyclic compounds and is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .
Biochemical Pathways
Given its role in the synthesis of heterocyclic compounds and organic compounds like amides, esters, and sulfonamides , it can be inferred that it plays a role in various biochemical reactions involving these compounds.
Pharmacokinetics
Its physical properties such as its molecular weight (15955) and its storage temperature (-70°C) suggest that it may have specific requirements for stability and bioavailability .
Result of Action
Given its role in the synthesis of heterocyclic compounds and organic compounds like amides, esters, and sulfonamides , it can be inferred that it contributes to the formation of these compounds at the molecular level.
Action Environment
Its storage temperature of -70°c suggests that it may require specific environmental conditions for optimal stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-5-fluoropyridine followed by treatment with thionyl chloride to introduce the carbonyl chloride group . The reaction conditions often require low temperatures and anhydrous solvents to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
化学反应分析
Types of Reactions: 5-Fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed under mild conditions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
科学研究应用
5-Fluoropyridine-2-carbonyl chloride is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
相似化合物的比较
2-Fluoropyridine-5-carbonyl chloride: Similar structure but with different substitution pattern.
2,6-Dichloro-5-fluoropyridine-3-carbonitrile: Contains additional chlorine and nitrile groups.
Uniqueness: 5-Fluoropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both fluorine and carbonyl chloride groups makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives .
属性
IUPAC Name |
5-fluoropyridine-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)5-2-1-4(8)3-9-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBZBMDHYAUEJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620521 |
Source


|
| Record name | 5-Fluoropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-83-5 |
Source


|
| Record name | 5-Fluoropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)






![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)



![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

